Defined (S)-Stereochemistry as a Key Differentiator from Racemate and (R)-Enantiomer
The commercial product is the single (S)-enantiomer, in contrast to a racemic mixture or the (R)-enantiomer. While specific quantitative activity data for this exact compound against FAS is not publicly available, the class-level patent US8614238B2 establishes that stereochemistry is critical for the activity of cyclopentanecarboxamide derivatives as Fatty Acid Synthase inhibitors [1]. The patent claims and describes a specific (S)-configuration at the corresponding chiral center for the most active analogs. The (S)-enantiomer is the defined starting material for any downstream chiral synthesis, whereas a racemate would lead to a 1:1 mixture of diastereomers, requiring an additional, costly chiral resolution step.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer (Chiral) |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer |
| Quantified Difference | 100% of the desired stereoisomer vs. 50% (in racemate) or 0% (in R-enantiomer) |
| Conditions | Structural class of cyclopentanecarboxamide derivatives as FAS inhibitors [1] |
Why This Matters
Procuring the defined (S)-enantiomer eliminates the 50% yield loss and purification burden associated with using a racemic starting material, directly impacting cost and timeline in drug discovery projects.
- [1] Redemann, N., et al. (2013). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. U.S. Patent No. US8614238B2. View Source
